Cas no 1159734-88-9 (1-(Pyrimidin-4-yl)cyclopropan-1-amine dihydrochloride)

1-(Pyrimidin-4-yl)cyclopropan-1-amine dihydrochloride is a chemically stable, high-purity compound commonly employed in pharmaceutical and agrochemical research. Its pyrimidine core and cyclopropylamine moiety make it a versatile intermediate for synthesizing biologically active molecules, particularly in kinase inhibitor development. The dihydrochloride salt form enhances solubility, facilitating its use in aqueous reaction systems. This compound exhibits consistent batch-to-batch reproducibility, ensuring reliable performance in medicinal chemistry applications. Its well-defined structure and reactivity profile allow for precise modifications, supporting the exploration of structure-activity relationships. Suitable for use under controlled conditions, it meets stringent quality standards for research applications.
1-(Pyrimidin-4-yl)cyclopropan-1-amine dihydrochloride structure
1159734-88-9 structure
商品名:1-(Pyrimidin-4-yl)cyclopropan-1-amine dihydrochloride
CAS番号:1159734-88-9
MF:C7H11Cl2N3
メガワット:208.088339090347
CID:6490687
PubChem ID:67391014

1-(Pyrimidin-4-yl)cyclopropan-1-amine dihydrochloride 化学的及び物理的性質

名前と識別子

    • 1159734-88-9
    • SCHEMBL2394676
    • 1-(pyrimidin-4-yl)cyclopropan-1-amine dihydrochloride
    • EN300-37374494
    • 1-(Pyrimidin-4-yl)cyclopropan-1-amine dihydrochloride
    • インチ: 1S/C7H9N3.2ClH/c8-7(2-3-7)6-1-4-9-5-10-6;;/h1,4-5H,2-3,8H2;2*1H
    • InChIKey: ZMXQMZKVBFKNPD-UHFFFAOYSA-N
    • ほほえんだ: Cl.Cl.NC1(C2C=CN=CN=2)CC1

計算された属性

  • せいみつぶんしりょう: 207.0330028g/mol
  • どういたいしつりょう: 207.0330028g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 水素結合受容体数: 3
  • 重原子数: 12
  • 回転可能化学結合数: 1
  • 複雑さ: 131
  • 共有結合ユニット数: 3
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 51.8Ų

1-(Pyrimidin-4-yl)cyclopropan-1-amine dihydrochloride 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-37374494-5.0g
1-(pyrimidin-4-yl)cyclopropan-1-amine dihydrochloride
1159734-88-9 95.0%
5.0g
$7118.0 2025-03-18
Aaron
AR027YSF-100mg
1-(pyrimidin-4-yl)cyclopropan-1-amine dihydrochloride
1159734-88-9 95%
100mg
$1194.00 2025-02-15
1PlusChem
1P027YK3-50mg
1-(pyrimidin-4-yl)cyclopropan-1-amine dihydrochloride
1159734-88-9 95%
50mg
$867.00 2023-12-26
1PlusChem
1P027YK3-250mg
1-(pyrimidin-4-yl)cyclopropan-1-amine dihydrochloride
1159734-88-9 95%
250mg
$1563.00 2023-12-26
Aaron
AR027YSF-1g
1-(pyrimidin-4-yl)cyclopropan-1-amine dihydrochloride
1159734-88-9 95%
1g
$3400.00 2025-02-15
1PlusChem
1P027YK3-1g
1-(pyrimidin-4-yl)cyclopropan-1-amine dihydrochloride
1159734-88-9 95%
1g
$3095.00 2023-12-26
1PlusChem
1P027YK3-2.5g
1-(pyrimidin-4-yl)cyclopropan-1-amine dihydrochloride
1159734-88-9 95%
2.5g
$6007.00 2023-12-26
Enamine
EN300-37374494-0.1g
1-(pyrimidin-4-yl)cyclopropan-1-amine dihydrochloride
1159734-88-9 95.0%
0.1g
$850.0 2025-03-18
Enamine
EN300-37374494-1.0g
1-(pyrimidin-4-yl)cyclopropan-1-amine dihydrochloride
1159734-88-9 95.0%
1.0g
$2454.0 2025-03-18
Enamine
EN300-37374494-0.5g
1-(pyrimidin-4-yl)cyclopropan-1-amine dihydrochloride
1159734-88-9 95.0%
0.5g
$1914.0 2025-03-18

1-(Pyrimidin-4-yl)cyclopropan-1-amine dihydrochloride 関連文献

1-(Pyrimidin-4-yl)cyclopropan-1-amine dihydrochlorideに関する追加情報

Professional Introduction to 1-(Pyrimidin-4-yl)cyclopropan-1-amine dihydrochloride (CAS No. 1159734-88-9)

1-(Pyrimidin-4-yl)cyclopropan-1-amine dihydrochloride, with the CAS number 1159734-88-9, is a significant compound in the field of pharmaceutical chemistry and medicinal biology. This compound has garnered considerable attention due to its unique structural properties and potential applications in drug development. The pyrimidine moiety, a key pharmacophore in many bioactive molecules, is integrated into a cyclopropane ring, which is known for its rigidity and ability to enhance binding affinity. This combination of structural features makes it a promising candidate for further investigation in various therapeutic areas.

The chemical structure of 1-(Pyrimidin-4-yl)cyclopropan-1-amine dihydrochloride consists of a cyclopropane ring substituted with an amine group at the 1-position and a pyrimidine ring at the 4-position. The presence of the amine group not only provides a site for further functionalization but also suggests potential interactions with biological targets such as enzymes and receptors. The dihydrochloride salt form enhances the solubility and stability of the compound, making it more suitable for pharmaceutical applications.

In recent years, there has been growing interest in the development of novel compounds that incorporate both cyclopropane and pyrimidine moieties. These structural elements have shown promise in various biological assays, including antiviral, anticancer, and anti-inflammatory activities. For instance, studies have demonstrated that cyclopropane-containing compounds can disrupt protein-protein interactions by inducing conformational changes in target proteins. Similarly, pyrimidine derivatives are well-known for their ability to interact with nucleic acids and enzymes, making them valuable in the design of therapeutic agents.

The synthesis of 1-(Pyrimidin-4-yl)cyclopropan-1-amine dihydrochloride involves multi-step organic reactions that require careful optimization to ensure high yield and purity. The introduction of the pyrimidine ring typically involves condensation reactions, while the cyclopropane ring can be formed through cyclization or other ring-closing reactions. The final step often involves salt formation to improve the compound's handling properties. Advanced synthetic techniques such as transition metal catalysis have been employed to enhance reaction efficiency and selectivity.

One of the most compelling aspects of 1-(Pyrimidin-4-yl)cyclopropan-1-amine dihydrochloride is its potential as a lead compound for drug discovery. Preclinical studies have shown that derivatives of this compound exhibit interesting biological activities that warrant further exploration. For example, research has indicated that certain pyrimidine-cyclopropane hybrids can inhibit specific enzymes involved in cancer cell proliferation. Additionally, their ability to modulate protein interactions may make them useful in treating inflammatory diseases.

The pharmacokinetic properties of 1-(Pyrimidin-4-yl)cyclopropan-1-amine dihydrochloride are also an important consideration in its development as a therapeutic agent. Studies have begun to investigate its absorption, distribution, metabolism, and excretion (ADME) profiles. Initial findings suggest that the compound has reasonable oral bioavailability and moderate metabolic stability, which are favorable characteristics for drug candidates. However, further studies are needed to fully understand its pharmacokinetic behavior and identify any potential liabilities.

In conclusion, 1-(Pyrimidin-4-yl)cyclopropan-1-amine dihydrochloride represents a promising compound in the realm of pharmaceutical chemistry. Its unique structural features, combined with its potential biological activities, make it an attractive candidate for further research and development. As our understanding of its properties grows, so too does the likelihood that it will play a significant role in the discovery and development of new therapeutic agents.

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